Potency and Affinity: Iodophenpropit vs. Thioperamide
Iodophenpropit demonstrates significantly higher functional antagonist potency and binding affinity at the H3 receptor compared to the prototypical antagonist thioperamide. In a direct head-to-head comparison in the guinea-pig jejunum, Iodophenpropit (pA2 = 9.12 ± 0.06) was 1.66-fold more potent than thioperamide (pA2 = 8.9 ± 0.2) [1]. In radioligand binding studies on rat cortex, the Ki for Iodophenpropit is 0.97 nM [1], while thioperamide's Ki is 4.3 nM, representing a 4.4-fold higher affinity for Iodophenpropit [2].
| Evidence Dimension | H3 Receptor Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | 9.12 ± 0.06 |
| Comparator Or Baseline | Thioperamide: 8.9 ± 0.2 |
| Quantified Difference | 1.66-fold more potent (pA2 difference of 0.22) |
| Conditions | Guinea-pig jejunum, electrically-evoked contractions |
Why This Matters
Higher potency and affinity ensure a more robust and consistent blockade of H3 receptors at lower concentrations, which is critical for minimizing off-target effects and conserving compound in both in vitro and in vivo experiments.
- [1] Leurs R, Tulp MT, Menge WM, Adolfs MJ, Zuiderveld OP, Timmerman H. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. Br J Pharmacol. 1995 Nov;116(4):2315-21. View Source
- [2] Leurs R, Tulp MT, Menge WM, Adolfs MJ, Zuiderveld OP, Timmerman H. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5-HT3 receptor revealed. Br J Pharmacol. 1995 Nov;116(4):2315-21. View Source
